molecular formula C13H13N3O4 B8374442 6-({[4-(Methyloxy)phenyl]methyl}oxy)-3-nitro-2-pyridineamine

6-({[4-(Methyloxy)phenyl]methyl}oxy)-3-nitro-2-pyridineamine

Cat. No.: B8374442
M. Wt: 275.26 g/mol
InChI Key: NJAFLTUOSHFFQX-UHFFFAOYSA-N
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Description

6-({[4-(Methyloxy)phenyl]methyl}oxy)-3-nitro-2-pyridineamine is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methoxy]-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O4/c1-19-10-4-2-9(3-5-10)8-20-12-7-6-11(16(17)18)13(14)15-12/h2-7H,8H2,1H3,(H2,14,15)

InChI Key

NJAFLTUOSHFFQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methoxybenzyl alcohol (4.8 g, 34.7 mmol) was added to sodium (0.8 g, 34.7 mmol) in toluene (100 mL). After most of the sodium has dissolved 6-chloro-3-nitro-2-pyridineamine (5 g, 28.9 mmol) was added and the reaction was heated at 120° C. for 4 h. As there was still some starting material left, more anion of the 4-methoxybenzyl alcohol was prepared in a separate flask (0.6 g of sodium in 30 mL of toluene and 4 g of 4-methoxybenzyl alcohol were used) and added to the reaction at room temperature. The reaction was then stirred at room temperature for 5 h then water (250 mL) was added and the volume reduced to 200 mL. Diethyl ether was then added and the aqueous phase was extracted (3×500 mL). The combined organic phases were dried (MgSO4), filtered and evaporated. The residue was then chromatographed on silica gel, eluting with DCM to afford 4.8 g of the title compound (60%).
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0.8 g
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100 mL
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5 g
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4 g
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30 mL
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250 mL
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60%

Synthesis routes and methods II

Procedure details

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